molecular formula C24H24FN5O3 B2429356 N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-4-nitrobenzamide CAS No. 887207-15-0

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-4-nitrobenzamide

Cat. No.: B2429356
CAS No.: 887207-15-0
M. Wt: 449.486
InChI Key: ADDYDJRJOABJTP-UHFFFAOYSA-N
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Description

N-(2-(4-(4-Fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-4-nitrobenzamide is a synthetic small molecule research compound designed for scientific and experimental use. Its structure incorporates a piperazine core, a privileged scaffold in medicinal chemistry known for its versatility in interacting with various biological targets and improving the pharmacokinetic properties of drug substances . Piperazine-containing compounds are frequently investigated for their affinity towards central nervous system (CNS) targets, including dopamine and serotonin receptors . The molecular architecture of this compound, which features a benzamide group linked to fluorophenyl- and pyridyl-substituted piperazine, is characteristic of ligands developed for G protein-coupled receptor (GPCR) research . Similar structural motifs are explored in early-stage research for modulating signaling pathways, such as the Hedgehog (Hh) pathway, via targets like the Smoothened (Smo) receptor . Furthermore, compounds with piperazine and benzamide components are studied in infectious disease research, particularly for their potential antimicrobial and anti-tubercular activities . This product is provided for research purposes only in laboratory settings. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN5O3/c25-20-5-9-21(10-6-20)28-12-14-29(15-13-28)23(19-2-1-11-26-16-19)17-27-24(31)18-3-7-22(8-4-18)30(32)33/h1-11,16,23H,12-15,17H2,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADDYDJRJOABJTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(CNC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule can be dissected into three primary components:

  • 4-Nitrobenzoyl group : Introduced via amidation of a secondary amine.
  • Piperazine core : Functionalized with a 4-fluorophenyl substituent at the 1-position.
  • Pyridin-3-yl-ethyl backbone : Serves as the bridging unit between the piperazine and amide functionalities.

Key disconnections include:

  • Amide bond formation between 4-nitrobenzoic acid and the secondary amine intermediate.
  • Nucleophilic substitution or reductive amination for piperazine-ethyl-pyridine assembly.

Synthesis of the Amine Intermediate: 2-(4-(4-Fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethylamine

Piperazine Functionalization

4-(4-Fluorophenyl)piperazine is synthesized via nucleophilic aromatic substitution. 1-Fluoro-4-nitrobenzene reacts with piperazine in the presence of a palladium catalyst under hydrogenation conditions to yield 4-(4-fluorophenyl)piperazine. Typical conditions include:

  • Solvent : Ethanol or THF.
  • Catalyst : Pd/C (10% w/w).
  • Temperature : 60–80°C.
  • Yield : 75–85%.

Ethyl-Pyridine Backbone Assembly

2-(Pyridin-3-yl)acetaldehyde undergoes reductive amination with 4-(4-fluorophenyl)piperazine:

  • Reaction : 2-(Pyridin-3-yl)acetaldehyde (1.0 equiv) and 4-(4-fluorophenyl)piperazine (1.2 equiv) in methanol.
  • Reducing Agent : Sodium cyanoborohydride (1.5 equiv).
  • Conditions : Room temperature, 12 h.
  • Workup : Extraction with dichloromethane, washing with brine, and silica gel chromatography.
  • Yield : 68–72%.

Amide Bond Formation with 4-Nitrobenzoic Acid

Activation of 4-Nitrobenzoic Acid

The carboxylic acid is activated using pivaloyl chloride or carbodiimide-based reagents:

Method A: Pivaloyl Chloride Activation
  • Reagents : 4-Nitrobenzoic acid (1.0 equiv), pivaloyl chloride (1.5 equiv), 4-dimethylaminopyridine (DMAP, 0.1 equiv).
  • Solvent : Dichloromethane or DMF.
  • Conditions : 0–5°C, followed by warming to 25°C for 2 h.
  • Intermediate : Mixed anhydride formed in situ.
Method B: Dicyclohexylcarbodiimide (DCC) Coupling
  • Reagents : DCC (1.2 equiv), DMAP (0.2 equiv).
  • Solvent : THF or dichloromethane.
  • Conditions : 0°C to room temperature, 4–6 h.
  • Intermediate : Active ester generated.

Amidation with the Amine Intermediate

The activated 4-nitrobenzoyl species reacts with 2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethylamine:

  • Molar Ratio : 1:1 (acid:amine).
  • Solvent : Dichloromethane or THF.
  • Temperature : 25–40°C.
  • Reaction Time : 6–12 h.
  • Workup :
    • Filtration to remove dicyclohexylurea (Method B).
    • Washing with 1N HCl, saturated NaHCO₃, and brine.
    • Crystallization from isopropanol or ethyl acetate/hexane.
  • Yield : 70–86%.

Optimization and Variability in Reaction Conditions

Solvent Effects

  • Polar Aprotic Solvents (DMF, DMSO) : Accelerate activation but may complicate purification.
  • Chlorinated Solvents (DCM) : Ideal for anhydride formation but require low-temperature control.
  • Ether Solvents (THF) : Balance between reactivity and ease of workup.

Temperature Control

  • Anhydride Formation : Strict temperature control (<5°C) prevents side reactions.
  • Amidation Step : Elevated temperatures (30–40°C) improve reaction rates without compromising yield.

Catalytic Additives

  • DMAP : Enhances acylation rates by 30–40% in carbodiimide-mediated couplings.
  • Lithium Chloride : Stabilizes intermediates in mixed anhydride routes.

Structural Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃) :
    • δ 8.25 (d, J = 8.8 Hz, 2H, Ar-H nitrobenzamide).
    • δ 7.92 (dd, J = 5.2, 8.8 Hz, 2H, Ar-H fluorophenyl).
    • δ 7.35–7.15 (m, 5H, pyridine and piperazine protons).
    • δ 5.45 (t, J = 7.2 Hz, 1H, NH).
    • δ 3.05–2.95 (m, 8H, piperazine CH₂).

High-Performance Liquid Chromatography (HPLC)

  • Purity : ≥98% (C18 column, acetonitrile/water gradient).
  • Retention Time : 7.2 min.

Melting Point

  • Observed : 178–180°C (lit. 175–177°C).

Comparative Analysis of Synthetic Routes

Method Activating Agent Solvent Temp (°C) Yield (%) Purity (%)
Pivaloyl Chloride PivCl/DMAP DCM 0–25 85.7 94
DCC Coupling DCC/DMAP THF 25 86 96
Mixed Anhydride PivCl/LiCl DMF 30–35 70 92

Industrial-Scale Considerations

  • Cost Efficiency : Pivaloyl chloride is preferred over DCC due to lower reagent cost and easier byproduct removal.
  • Purification : Recrystallization from isopropanol achieves >99% purity without chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amine group under appropriate conditions.

    Reduction: The nitro group can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride.

    Substitution: Sodium methoxide or other strong nucleophiles.

Major Products

    Reduction: Conversion of the nitro group to an amine group.

    Substitution: Replacement of the fluorine atom with other nucleophiles.

Scientific Research Applications

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-4-nitrobenzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating neurological and psychiatric disorders due to its interaction with neurotransmitter receptors.

    Biological Studies: Used in research to understand the binding mechanisms and effects on various biological pathways.

    Pharmacology: Investigated for its pharmacokinetic properties and potential side effects.

Mechanism of Action

The compound exerts its effects primarily through interaction with neurotransmitter receptors in the brain. It may act as an agonist or antagonist at specific receptor sites, modulating the release and uptake of neurotransmitters such as serotonin and dopamine. This modulation can influence mood, cognition, and behavior, making it a candidate for treating disorders like depression and anxiety.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(4-(4-chlorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-4-nitrobenzamide
  • N-(2-(4-(4-bromophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-4-nitrobenzamide

Uniqueness

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-4-nitrobenzamide is unique due to the presence of the fluorine atom, which can significantly influence its pharmacokinetic properties, such as metabolic stability and membrane permeability. This makes it potentially more effective or selective compared to its chlorinated or brominated analogs.

Biological Activity

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-4-nitrobenzamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C25H28FN5O3C_{25}H_{28}FN_{5}O_{3}, with a molecular weight of 448.49 g/mol. The structure features a piperazine moiety, a pyridine ring, and a nitrobenzamide group, which contribute to its biological properties.

The compound exhibits multiple mechanisms of action that may contribute to its biological activity:

  • Inhibition of Tyrosinase : Studies have shown that derivatives containing the piperazine fragment can inhibit tyrosinase activity, which is crucial in melanin biosynthesis. This inhibition has been linked to potential applications in treating hyperpigmentation disorders .
  • Antiviral Activity : The compound has been investigated for its ability to inhibit protein tyrosine phosphatase B (PtpB) in Mycobacterium tuberculosis, which interferes with signal transduction pathways in macrophages, suggesting potential use as an anti-virulence agent .
  • Receptor Modulation : The compound may act as a modulator of G protein-coupled receptors (GPCRs), which are vital in various signaling pathways within cells .

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
Tyrosinase InhibitionCompetitive inhibitors showed significant activity with IC50 values in low micromolar range.
Antiviral ActivityInhibits PtpB, affecting macrophage signaling and reducing virulence in Mycobacterium tuberculosis.
GPCR ModulationPotential for modulating receptor activity, impacting various physiological responses.

Case Studies

  • Tyrosinase Inhibition Study : A series of 4-fluorobenzylpiperazine derivatives were synthesized and tested for tyrosinase inhibition. The most effective compounds demonstrated low micromolar IC50 values, indicating strong inhibitory effects on enzyme activity .
  • Anti-Virulence Research : Research highlighted the compound's ability to inhibit PtpB in Mycobacterium tuberculosis, showcasing its potential as an anti-infective agent by disrupting bacterial signaling pathways .

Q & A

Basic: What are the critical steps in synthesizing N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-4-nitrobenzamide?

Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the piperazine core via nucleophilic substitution between 4-fluorophenylpiperazine and a pyridin-3-yl-containing electrophile (e.g., bromoethylpyridine).
  • Step 2: Coupling with 4-nitrobenzamide using carbodiimide-mediated amide bond formation (e.g., EDCI/HOBt) .
  • Step 3: Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures.
    Key Data:
  • Yields range from 22% to 60% depending on substituents and reaction conditions .
  • Characterization: LCMS (e.g., m/z = 472.1 [M + H]+) and ¹H/¹³C NMR (δ 7.74 ppm for aromatic protons) confirm structural integrity .

Advanced: How can researchers optimize reaction yields when side reactions dominate during the coupling step?

Answer:

  • Catalyst Screening: Use alternative coupling agents (e.g., HATU instead of EDCI) to improve efficiency .
  • Temperature Control: Lower reaction temperatures (0–5°C) reduce racemization in chiral intermediates .
  • Protecting Groups: Temporarily protect reactive amines (e.g., Boc groups) to prevent undesired nucleophilic attacks .
    Case Study: In analogous compounds, substituting DMF with acetonitrile as the solvent increased yields by 20% due to reduced byproduct formation .

Basic: Which spectroscopic methods are essential for confirming the compound’s structure?

Answer:

  • LCMS/HPLC: Confirm molecular weight (e.g., m/z = 472.1 [M + H]+) and purity (>98% @ 215/254 nm) .
  • ¹H/¹³C NMR: Identify key protons (e.g., pyridin-3-yl protons at δ 8.5–8.7 ppm, nitrobenzamide aromatic protons at δ 7.6–8.0 ppm) .
  • IR Spectroscopy: Detect amide C=O stretches (~1650 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .

Advanced: How should researchers address discrepancies in reported biological activity data across studies?

Answer:

  • Assay Standardization: Compare IC₅₀ values under consistent conditions (e.g., cell line, incubation time). For example, conflicting serotonin receptor binding data may arise from varying radioligand concentrations .
  • Structural Analog Analysis: Evaluate substituent effects. Fluorophenyl groups enhance receptor affinity, while nitro groups may reduce solubility, altering apparent activity .
  • Meta-Analysis: Cross-reference with structurally similar compounds (e.g., piperazine-sulfonamide derivatives with in vitro IC₅₀ values of 10–100 nM) .

Basic: What in vitro assays are commonly used to evaluate this compound’s pharmacological potential?

Answer:

  • Receptor Binding Assays: Radioligand competition assays (e.g., 5-HT₁A/2A receptors) using HEK293 cells transfected with target receptors .
  • Enzyme Inhibition: Measure IC₅₀ against kinases or proteases via fluorescence-based assays (e.g., ATP depletion for kinase activity) .
  • Cytotoxicity Screening: MTT assays in cancer cell lines (e.g., IC₅₀ = 15–50 µM in MCF-7 cells) .

Advanced: What strategies resolve ambiguous NMR signals in structurally complex regions (e.g., piperazine ring protons)?

Answer:

  • 2D NMR Techniques: Use COSY and HSQC to assign overlapping protons (e.g., piperazine CH₂ groups at δ 2.5–3.5 ppm) .
  • Variable Temperature NMR: Reduce signal broadening caused by conformational exchange at low temperatures (e.g., 10°C) .
  • Isotopic Labeling: Synthesize deuterated analogs to simplify splitting patterns in crowded regions .

Basic: What safety precautions are recommended for handling this compound?

Answer:

  • Personal Protective Equipment (PPE): Gloves, lab coat, and safety goggles to prevent skin/eye contact (GHS Category: Skin Irritant) .
  • Ventilation: Use fume hoods to avoid inhalation of aerosols during weighing or synthesis .
  • First Aid: Flush eyes with water for 15 minutes; seek medical attention if ingested .

Advanced: How can computational methods aid in predicting this compound’s metabolic stability?

Answer:

  • In Silico Tools: Use ADMET predictors (e.g., SwissADME) to estimate CYP450 metabolism sites. The nitro group is a high-risk site for reduction .
  • Docking Studies: Simulate binding to metabolic enzymes (e.g., CYP3A4) to identify vulnerable regions. Piperazine rings often undergo oxidative N-dealkylation .
  • Metabolite Identification: Compare with LC-MS/MS fragmentation patterns of known metabolites from analogous compounds .

Basic: What purification techniques are effective for isolating the final product?

Answer:

  • Column Chromatography: Use silica gel with ethyl acetate/hexane (3:7) for baseline separation of nitrobenzamide derivatives .
  • Recrystallization: Ethanol/water (7:3) yields high-purity crystals (mp 160–162°C) .
  • HPLC Prep: Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) achieve >99% purity .

Advanced: How does substituent variation on the benzamide moiety influence bioactivity?

Answer:

  • Electron-Withdrawing Groups (e.g., NO₂): Enhance receptor binding affinity but may reduce solubility. For example, 4-nitro derivatives show 10-fold higher 5-HT₁A affinity than methoxy analogs .
  • Steric Effects: Bulky groups (e.g., trifluoromethyl) at the para position improve metabolic stability but may hinder membrane permeability .
  • Case Study: Replacing nitro with cyano groups in analogs increased in vivo half-life from 2 to 6 hours in rodent models .

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